![molecular formula C10H18N2O3S B6340084 [2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol CAS No. 1221341-77-0](/img/structure/B6340084.png)
[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol (MSI) is an organic compound that has recently gained attention due to its potential applications in scientific research. MSI is a small molecule that has a unique chemical structure that is capable of binding to a variety of proteins and other molecules. MSI has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Methane Utilization and Biotechnological Applications
Methanotrophs in Biotechnology : Methanotrophs, bacteria capable of using methane as their sole carbon source, offer a wide range of biotechnological applications. These applications include the production of single-cell protein, biopolymers, nanotechnology components, soluble metabolites (methanol, formaldehyde, organic acids, ectoine), lipids for biodiesel and health supplements, and vitamin B12. Methanotrophs can be genetically engineered to produce new compounds such as carotenoids or farnesene, and their enzymes, such as dehydrogenases and catalase, have high conversion efficiencies for generating methanol or sequestering CO2 as formic acid. Additionally, live cultures can be used for bioremediation, chemical transformation, wastewater denitrification, biosensors, or directly generating electricity (Strong, Xie, & Clarke, 2015).
Catalytic Conversion of Methane
Direct Oxidation of Methane to Methanol : Advances in the direct oxidation of methane to methanol (DMTM) have been explored, focusing on both heterogeneous and homogeneous oxidation processes. The conversion of methane through heterogeneous oxidation with various transition metal oxides and the challenges in achieving high yield and selectivity due to the difficulty of activating methane and controlling sequential oxidation reactions are highlighted. The need for optimizing synthesis conditions and controlling catalytic oxidation process variables is emphasized for improved performance (Han et al., 2016).
Methanogenesis and Methane Conversion Mechanisms
Methanogenesis and Microbial Methane Production : A comprehensive review of methanogenesis, the process of methane production by archaea, discusses the reverse and modified methanogenesis pathways utilized by anaerobic methane-oxidizing archaea (ANME). This review outlines the essential differences between ANME and methanogens, including the structure of methyl coenzyme M reductase, multiheme cytochromes, and the presence of menaquinones or methanophenazines. It also addresses environmental studies suggesting the involvement of ANME in sulfate-dependent anaerobic oxidation of methane (AOM), highlighting the need for further research to elucidate the molecular basis of these processes (Timmers et al., 2017).
Propiedades
IUPAC Name |
[3-(3-methylbutyl)-2-methylsulfonylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-8(2)4-5-12-9(7-13)6-11-10(12)16(3,14)15/h6,8,13H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACGHAXPRWEPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=CN=C1S(=O)(=O)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340003.png)
![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)
![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)
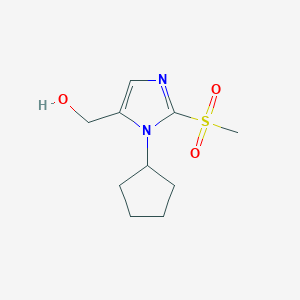
![[2-Methanesulfonyl-1-(oxolan-2-ylmethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340041.png)
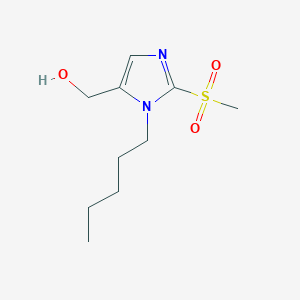
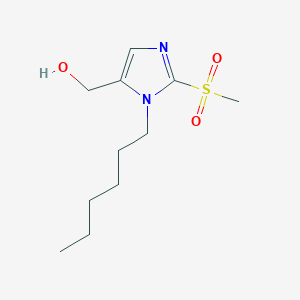
![[1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340070.png)

![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)
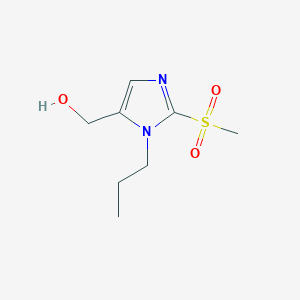
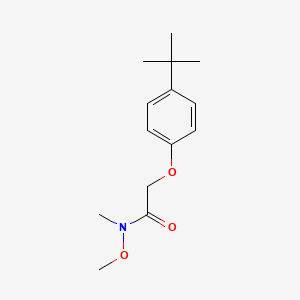
![[2-Methanesulfonyl-1-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340112.png)
